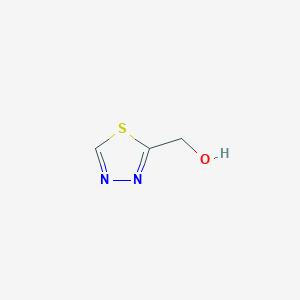

(1,3,4-Thiadiazol-2-yl)methanol

描述

属性

IUPAC Name |

1,3,4-thiadiazol-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c6-1-3-5-4-2-7-3/h2,6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVYYXPCQNRSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612326 | |

| Record name | (1,3,4-Thiadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499771-03-8 | |

| Record name | (1,3,4-Thiadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-thiadiazol-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,4-Thiadiazol-2-yl)methanol typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization and subsequent functionalization. One common method includes the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, leading to the formation of 1,3,4-thiadiazole derivatives . The methanol group can be introduced through various functionalization reactions, such as the reaction with formaldehyde under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

化学反应分析

Types of Reactions: (1,3,4-Thiadiazol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties .

科学研究应用

Anticancer Activity

The 1,3,4-thiadiazole moiety has been extensively studied for its anticancer properties. Research indicates that derivatives of (1,3,4-thiadiazol-2-yl)methanol exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated a series of thiazolidin-4-one analogues containing 1,3,4-thiadiazole and found that para-substituted derivatives showed remarkable potential against the MCF-7 breast cancer cell line. The structure–activity relationship (SAR) analysis revealed that electron-donating groups enhanced anticancer activity significantly .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| D-1 | MCF-7 | 0.001 | Strong |

| D-6 | MCF-7 | 0.002 | Moderate |

| D-15 | MCF-7 | 0.007 | Moderate |

| D-16 | MCF-7 | 0.010 | Mild |

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. A study synthesized various derivatives of this compound and tested them against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that compounds with halogen substitutions at the para position demonstrated enhanced antibacterial activity .

| Compound | Bacteria Type | Zone of Inhibition (mm) |

|---|---|---|

| D-4 | Staphylococcus aureus | 15 |

| D-20 | Escherichia coli | 18 |

| D-16 | Candida albicans | 12 |

Anticonvulsant Activity

Research has shown that derivatives of this compound possess anticonvulsant properties. A systematic study assessed various derivatives using the maximal electroshock (MES) and pentylenetetrazole (PTZ) methods to evaluate their efficacy in preventing seizures. Notably, some compounds exhibited up to 83% inhibition in the PTZ test .

| Compound Name | MES Inhibition (%) | PTZ Inhibition (%) |

|---|---|---|

| 4-(1,3,4-thiadiazol-2-yl)methyl | 75 | 83 |

| 5-(3-methoxyphenyl)-N-phenyl | 64 | 19 |

Agricultural Applications

The potential of this compound in agriculture is also noteworthy. Its derivatives have been explored for their fungicidal and herbicidal properties. Studies indicate that certain thiadiazole compounds can effectively inhibit fungal pathogens in crops .

Material Science Applications

In material science, this compound has been utilized in synthesizing new materials with unique electronic properties. The incorporation of thiadiazole rings into polymers has shown promise in enhancing conductivity and stability .

作用机制

The mechanism of action of (1,3,4-Thiadiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound can also interact with DNA and proteins, leading to various biological effects .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of (1,3,4-Thiadiazol-2-yl)methanol:

Key Differences:

- Electronic Effects : The 1,3,4-thiadiazole ring exhibits greater electron-withdrawing character compared to thiazole (one sulfur, one nitrogen) due to additional nitrogen atoms, influencing reactivity and binding affinity in biological systems .

- Biological Activity : Thiadiazole derivatives, such as compound 9b (IC50 = 2.94 µM against HepG2), demonstrate superior antitumor activity compared to thiazole derivatives (e.g., 12a , IC50 = 1.19 µM against HepG2), likely due to enhanced π-stacking and hydrogen-bonding capabilities .

- Synthetic Complexity: Thiadiazoles often require multistep syntheses involving cyclocondensation (e.g., hydrazonoyl halides + thiocarbohydrazides) , whereas thiazoles are typically synthesized via Hantzsch thiazole synthesis, which is more straightforward .

Physicochemical Properties

- Solubility: The hydroxymethyl group in this compound enhances water solubility compared to non-polar analogues like 5-(methylthio)-1,3,4-thiadiazole .

- Stability: Thiadiazoles with electron-withdrawing groups (e.g., -SCH3, -NO2) exhibit greater thermal stability but may decompose under acidic conditions, unlike thiazoles, which are more resistant to hydrolysis .

生物活性

(1,3,4-Thiadiazol-2-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, antiviral, and anticancer properties, supported by relevant research findings and data.

Overview of Biological Activities

The compound exhibits a range of biological activities, primarily attributed to its thiadiazole moiety. Key areas of activity include:

- Antimicrobial Activity : Effective against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumonia.

- Antifungal Activity : Demonstrated efficacy against fungi like Candida albicans and Fusarium solani.

- Anticancer Activity : Exhibits cytotoxic effects on cancer cell lines including HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma).

Target Pathogens

This compound targets multiple pathogens through various mechanisms:

- Inhibition of Cell Growth : The compound disrupts essential biochemical pathways in microorganisms, leading to growth inhibition. It is believed to interfere with cellular processes such as DNA replication and repair by inhibiting topoisomerase enzymes .

Biochemical Pathways

The compound's interaction with enzymes and proteins is significant. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes and promoting mitochondrial cytochrome c release. Additionally, it participates in metabolic pathways involving phase I and phase II reactions, which include oxidation and conjugation processes.

Antimicrobial Studies

A study demonstrated that this compound exhibited potent antibacterial activity against several pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Klebsiella pneumonia | 64 |

| Salmonella typhi | 32 |

These results indicate that the compound is particularly effective against Gram-positive bacteria .

Antifungal Activity

In antifungal assays, this compound showed significant activity against pathogenic fungi. For example:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 8 |

| Fusarium solani | 16 |

The low MIC values suggest a strong potential for therapeutic applications in treating fungal infections .

Anticancer Effects

Research on the cytotoxicity of this compound revealed its effectiveness against cancer cell lines. The IC50 values for various cell lines are presented below:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colorectal) | 15 |

| MCF-7 (Breast) | 10 |

These findings highlight the compound's potential as an anticancer agent .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for (1,3,4-Thiadiazol-2-yl)methanol derivatives?

- Methodology : Derivatives are typically synthesized via reflux reactions in ethanol or methanol with catalysts like glacial acetic acid. For example, hydrazine hydrate or substituted aldehydes are reacted with thiadiazole precursors under reflux (4–7 hours), followed by solvent evaporation, filtration, and recrystallization from ethanol or dimethylformamide .

Q. How are this compound derivatives characterized structurally?

- Methodology : Characterization involves elemental analysis, UV-Vis spectroscopy (to confirm conjugation), IR (to identify functional groups like C=N or S-H), and NMR (to resolve aromatic protons and substituent patterns). X-ray crystallography is used for crystal structure determination, as seen in studies of intermolecular C–H···N and S···S interactions .

Q. What solvents and conditions are optimal for recrystallization?

- Methodology : Ethanol is commonly used due to its polarity and solubility profile. For polar derivatives, mixed solvents like n-hexane/isopropanol/methanol (8.5:1.2:0.3) or toluene/ethyl acetate/formic acid (5:4:1) are employed to improve crystal yield and purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for thiadiazole derivatives with complex substituents?

- Methodology : Yield optimization involves:

- Catalyst screening : Glacial acetic acid vs. triethylamine for Schiff base formation .

- Solvent polarity adjustment : Absolute ethanol vs. DMF for sterically hindered intermediates .

- Reaction time : Extended reflux (e.g., 7 hours for benzylidene derivatives) improves cyclization efficiency .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. low efficacy)?

- Methodology :

- Comparative assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative strains .

- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with activity trends .

- Synergistic studies : Test combinations with commercial antibiotics to identify potentiation effects .

Q. What computational strategies predict the mechanism of action for thiadiazole-based enzyme inhibitors?

- Methodology :

- Molecular docking : Analyze binding affinities to targets like glutaminase 1 (GLS1) using AutoDock Vina .

- QSAR modeling : Use topological descriptors (e.g., polar surface area, logP) to optimize pharmacokinetic properties .

- MD simulations : Assess stability of inhibitor-protein complexes over 100-ns trajectories .

Q. How do intermolecular interactions influence the crystallographic properties of thiadiazole derivatives?

- Methodology : Single-crystal X-ray diffraction reveals key interactions:

- C–H···N hydrogen bonds : Stabilize layered structures.

- S···S chalcogen bonding : Contributes to 3D network formation, as in bis(1,3,4-thiadiazol-2-yl) disulfide (space group C2/c, β = 100.07°) .

Q. What strategies improve dyeing performance of thiadiazole-based acid dyes on synthetic fabrics?

- Methodology :

- Diazotization and coupling : Attach naphthalene acid couplers to enhance chromophore intensity .

- Fabric pretreatment : Use mordants like alum to improve dye fixation on nylon .

- Wash-fastness testing : Evaluate under ISO 105-C06 conditions to validate industrial applicability .

Key Considerations for Researchers

- Contradiction Management : Replicate studies using identical solvent systems (e.g., absolute ethanol vs. technical-grade) to isolate purity effects .

- Advanced Applications : Explore bifunctional catalysts (e.g., Mo complexes) for oxidation reactions, leveraging thiadiazole’s electron-deficient core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。